1-[(4-bromophenyl)sulfonyl]-1H-indole
Description
Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry and Drug Discovery
The indole ring system, a bicyclic aromatic heterocycle, is a quintessential scaffold in medicinal chemistry and drug discovery. nih.govmdpi.com Its structure is prevalent in a multitude of natural products, alkaloids, and physiologically vital molecules, including the amino acid tryptophan. This widespread natural occurrence has inspired chemists to explore indole derivatives for a vast range of therapeutic applications. nih.govnih.gov
Indole-containing compounds are known to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov These include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.com The versatility of the indole scaffold allows it to serve as a framework for drugs targeting complex diseases. For instance, synthetic indole derivatives have been successfully developed as potent agents in oncology, such as kinase inhibitors that interfere with cancer cell signaling pathways. nih.gov The ability of the indole nucleus to be readily functionalized at various positions allows for the fine-tuning of a molecule's steric and electronic properties, enabling the optimization of its biological activity and pharmacokinetic profile. mdpi.com
The Role of Sulfonamide Moieties in Biologically Active Compounds
The sulfonamide functional group (-SO₂NH-) is another cornerstone of medicinal chemistry, first gaining prominence with the discovery of sulfa drugs, the first broadly effective antimicrobials. mdpi.com Beyond their antibacterial legacy, sulfonamide moieties are integral to a wide array of modern therapeutics. This functional group is found in drugs with applications as diverse as diuretics, antivirals, anti-inflammatories, and anticancer agents. mdpi.com
The sulfonamide group is a versatile pharmacophore due to its unique chemical properties. It can act as a bioisostere for other functional groups, such as carboxylic acids, and its tetrahedral geometry allows it to participate in specific hydrogen bonding interactions within protein active sites. mdpi.com This ability to form strong, directional interactions is crucial for the high-affinity binding of drugs to their biological targets. In the context of cancer therapy, for example, sulfonamide-containing compounds have been designed to inhibit critical enzymes like carbonic anhydrase. mdpi.com
Overview of 1-[(4-bromophenyl)sulfonyl]-1H-indole within the Context of N-Sulfonylindoles
This compound belongs to the N-sulfonylindole class of compounds, which are characterized by the direct attachment of a sulfonyl group to the indole nitrogen. This linkage significantly modifies the chemical properties of the indole ring. The strongly electron-withdrawing nature of the arylsulfonyl group decreases the electron density of the indole nucleus, influencing its reactivity. This moiety can function as both a protecting group for the indole nitrogen and as an activating group, facilitating certain chemical transformations.
While detailed, specific research on the biological activities of this compound is not extensively documented in publicly available literature, the broader class of N-arylsulfonylindoles has attracted considerable interest. For example, derivatives of this scaffold are being investigated as potent and selective ligands for serotonin (B10506) receptors, which are important targets for neurological and psychiatric disorders. nih.govmdpi.com Notably, a related compound, 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole (known as Masupirdine or SUVN-502), has been developed as a selective 5-HT₆ receptor antagonist for the potential treatment of Alzheimer's disease. mdpi.comnih.gov This highlights the therapeutic relevance of the (bromophenyl)sulfonyl indole core structure.
The synthesis of N-sulfonylindoles is typically achieved through the reaction of an indole with an appropriate arylsulfonyl chloride in the presence of a base. The structural characteristics of these compounds often feature a nearly orthogonal orientation between the planar indole ring and the phenyl ring of the sulfonyl group. This three-dimensional arrangement is a key feature that influences how these molecules interact with biological macromolecules.
Below is a table summarizing the key structural motifs and their significance, placing this compound in its chemical context.
| Moiety | Chemical Class | Significance in Drug Discovery |
| Indole | Heterocyclic Aromatic | Core scaffold in numerous natural products and synthetic drugs; associated with anticancer, antimicrobial, and anti-inflammatory activities. nih.govmdpi.com |
| Sulfonamide | Functional Group | Key pharmacophore in antibacterial, antiviral, and anticancer drugs; acts as a bioisostere and participates in hydrogen bonding. mdpi.com |
| N-Sulfonylindole | Compound Class | Combines features of indoles and sulfonamides; sulfonyl group modifies indole reactivity and can serve as a protecting/activating group. |
| This compound | Specific Compound | A member of the N-sulfonylindole class; the bromophenyl group adds lipophilicity and can influence binding interactions. |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S/c15-12-5-7-13(8-6-12)19(17,18)16-10-9-11-3-1-2-4-14(11)16/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXVKDOITQFQHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Bromophenyl Sulfonyl 1h Indole and Its Derivatives
Strategies for N-Sulfonylation of Indoles
The N-sulfonylation of indoles is a fundamental transformation for the protection of the indole (B1671886) nitrogen and for the introduction of a functional group that can influence the reactivity of the indole ring.
Direct N-Sulfonylation Approaches
Direct N-sulfonylation is a conventional and widely employed method for the synthesis of N-sulfonylindoles. This approach typically involves the reaction of an indole with a sulfonyl chloride in the presence of a base. The base plays a crucial role in deprotonating the indole N-H, thereby increasing its nucleophilicity towards the electrophilic sulfur atom of the sulfonyl chloride.
Commonly used bases for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), and triethylamine (B128534) (Et3N). The choice of base and solvent is critical and can significantly impact the reaction efficiency and yield. For instance, stronger bases like NaH are often used in anhydrous aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to ensure complete deprotonation of the indole.
Table 1: Common Bases and Solvents for Direct N-Sulfonylation of Indoles
| Base | Solvent | Typical Reaction Conditions |
| Sodium Hydride (NaH) | DMF, THF | Anhydrous, 0 °C to room temperature |
| Potassium Carbonate (K2CO3) | Acetone, Acetonitrile | Reflux |
| Triethylamine (Et3N) | Dichloromethane (DCM) | Room temperature |
Phase-transfer catalysis (PTC) offers an alternative and often milder approach for N-sulfonylation. nih.govmdpi.com This method is particularly useful when dealing with reactants that are soluble in different phases (e.g., an aqueous base and an organic indole solution). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the deprotonated indole anion from the aqueous phase to the organic phase, where it can react with the sulfonyl chloride. This technique can lead to higher yields and avoid the use of strong, moisture-sensitive bases. nih.govresearchgate.net
Palladium-Catalyzed N–H Functionalization for N-Substituted Indoles
In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, and these methods have been extended to the N-H functionalization of indoles. nih.govorganic-chemistry.orgnih.gov While direct N-sulfonylation with sulfonyl chlorides is not the most common application of this methodology, the principles of palladium-catalyzed N-arylation are highly relevant for the synthesis of N-substituted indoles.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example. nih.govorganic-chemistry.org This reaction typically involves the coupling of an amine (in this case, indole) with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. The ligand, often a bulky, electron-rich phosphine, is crucial for the efficiency of the catalytic cycle. organic-chemistry.orgnih.gov While this method is more commonly used for N-arylation with aryl halides, modifications could potentially allow for the use of sulfonyl chlorides.
This strategy offers a different mechanistic pathway compared to direct sulfonylation and can sometimes provide better yields or functional group tolerance for complex substrates. The regioselectivity of these reactions can be influenced by the choice of catalyst, ligand, and reaction conditions. nih.govacs.org
Approaches for Incorporating the 4-Bromophenylsulfonyl Moiety
The synthesis of the specific compound 1-[(4-bromophenyl)sulfonyl]-1H-indole requires the introduction of the 4-bromophenylsulfonyl group. This can be achieved using various sulfonylating agents and reaction conditions.
Utilization of p-Bromobenzenesulfonyl Chloride in Indole Functionalization
The most direct method for the synthesis of this compound involves the reaction of indole with p-bromobenzenesulfonyl chloride. mdpi.comnih.govatlantis-press.com This reaction follows the general principles of direct N-sulfonylation described earlier. Typically, indole is treated with a base to generate the indolide anion, which then acts as a nucleophile, attacking the sulfur atom of p-bromobenzenesulfonyl chloride and displacing the chloride ion.
The reaction conditions, such as the choice of base, solvent, and temperature, are critical for achieving a high yield of the desired product. For example, the use of a strong base like sodium hydride in an anhydrous solvent like DMF at room temperature is a common procedure.
Table 2: Representative Reaction for the Synthesis of this compound
| Reactants | Reagents | Solvent | Product |
| Indole, p-Bromobenzenesulfonyl Chloride | Sodium Hydride | DMF | This compound |
Metal-Free Sulfonylation Reactions
In the pursuit of more sustainable and environmentally friendly synthetic methods, metal-free sulfonylation reactions have gained significant attention. rsc.orgresearchgate.netrsc.org These approaches avoid the use of potentially toxic and expensive metal catalysts.
Photocatalytic sulfonylation has emerged as a powerful technique for C-H functionalization, including the sulfonylation of indoles. hanyang.ac.krresearchgate.netacs.org These reactions often utilize visible light and a photocatalyst to generate sulfonyl radicals from sulfonylating agents like sulfonyl chlorides or sulfonyl hydrazides. These radicals can then react with the indole nucleus. While often targeting C-H bonds, these methods can be adapted for N-H functionalization under specific conditions.
Electrochemical sulfonylation represents another green and efficient method for the formation of C-S bonds. researchgate.netacs.orggoettingen-research-online.denih.govresearchgate.net By using electricity as a "traceless" reagent, these reactions can proceed under mild conditions without the need for chemical oxidants. Electrochemical methods have been successfully applied to the sulfonylation of indoles, offering a high degree of control over the reaction. acs.orgnih.govresearchgate.net
Regioselective Sulfonylation at Indole Ring Positions (C2, C3)
While the focus of this article is on N-sulfonylation, it is important to note that the sulfonylation of the indole ring can also occur at the C2 and C3 positions, leading to different isomers. The regioselectivity of the sulfonylation is highly dependent on the reaction conditions and the nature of the indole substrate (e.g., whether the nitrogen is protected).
The C3 position of the indole ring is generally the most nucleophilic and prone to electrophilic attack. Therefore, direct electrophilic sulfonylation of an N-unprotected indole often leads to C3-sulfonylated products. researchgate.netnih.govrsc.org
Conversely, the C2 position can be selectively functionalized under specific conditions. For instance, iodine-mediated sulfonylation of indoles with sodium sulfinates has been shown to be highly regioselective for the C2 position. acs.orgacs.orgelsevierpure.comnih.gov The presence of a directing group on the indole nitrogen can also steer the sulfonylation to the C2 position. N-protected indoles, particularly with bulky protecting groups, can favor C2 functionalization by sterically hindering the C3 position. nih.gov
Table 3: Regioselectivity in Indole Sulfonylation
| Position | Typical Conditions |
| N1 | Base-mediated reaction with sulfonyl chloride |
| C2 | Iodine-mediated reaction with sodium sulfinates; N-protected indoles |
| C3 | Direct electrophilic sulfonylation of N-unprotected indoles |
Copper-catalyzed reactions have also been developed for the regioselective sulfonylation of indoles, particularly for the synthesis of C3-sulfonylindoles. nih.govacs.org These methods often proceed under mild conditions and exhibit good functional group tolerance.
Synthesis of Key Intermediates and Precursors to this compound Analogs
The synthesis of analogs of this compound relies on the preparation of two key types of intermediates: functionalized indole scaffolds and modified arylsulfonyl chlorides. The strategic introduction of various substituents onto either of these precursors allows for the systematic exploration of structure-activity relationships in resulting analog libraries.
Synthesis of Functionalized Indole Precursors
The indole nucleus is a common starting point for modification. A variety of synthetic strategies have been developed to introduce functional groups at different positions of the indole ring, which can then be N-sulfonylated to produce the desired analogs.
One common approach involves the electrophilic substitution on the indole ring. For instance, iodination at the C3 position of 2-cyanoindoles can be achieved using potassium hydroxide (B78521) and iodine. The resulting 3-iodo-1H-indole-2-carbonitrile derivatives are versatile intermediates. Subsequent protection of the indole nitrogen, for example with a benzyl (B1604629) group, yields precursors ready for further diversification through cross-coupling reactions. nih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the indole core. The 3-iodoindole intermediates can undergo Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions to introduce a wide array of substituents at the C3 position. nih.gov Similarly, the C2 position can be functionalized. For example, 2-sulfenylated indoles can be prepared from N-sulfonylated indoles by reaction with phosphorodithioate (B1214789) disulfanyl derivatives or thiotosylates. nih.gov This method is effective for indoles with both electron-donating and electron-withdrawing groups at the C5 position, yielding products in good yields ranging from 65-94%. nih.gov
Another strategy focuses on building the substituted indole ring from acyclic precursors. Palladium(II)-catalyzed C-H functionalization of substituted N-(2-allylphenyl)benzamides provides an efficient route to substituted N-benzoylindoles. mdpi.com This method demonstrates broad substrate scope and yields the desired indole intermediates in good to excellent yields. mdpi.com
For the synthesis of more complex, polycyclic analogs, cascade reactions offer an efficient pathway. Photoredox-catalyzed cascade radical addition and cyclization of N-indolyl phenylacrylamides with aroyl chlorides can produce indole-fused 1,4-diazepinones. unimi.it This approach allows for the rapid construction of complex scaffolds that can serve as precursors to sophisticated analogs.
The table below summarizes the synthesis of various substituted 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile derivatives, which are valuable intermediates for further chemical elaboration. nih.gov
| Product Name | Substituent (Aryl Iodide) | Yield (%) |
|---|---|---|
| 1-(3-(p-Tolyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 4-Iodotoluene | 70% |
| 1-(3-(4-Chlorophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 1-Chloro-4-iodobenzene | 90% |
| 1-(3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 1-Iodo-4-(trifluoromethyl)benzene | 78% |
| 1-(3-(2-Cyanophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 2-Iodobenzonitrile | 64% |
Synthesis of Substituted Arylsulfonyl Precursors
The preparation of analogs often requires arylsulfonyl chlorides with substitution patterns different from the parent 4-bromophenylsulfonyl chloride. A key intermediate for a related class of compounds is 4-[(4-bromophenyl)sulfonyl]benzoic acid. mdpi.com Its synthesis begins with the Friedel-Crafts sulfonylation of bromobenzene (B47551) using tosyl chloride in the presence of aluminum trichloride. The resulting sulfone, 1-bromo-4-tosylbenzene, is then oxidized with chromium trioxide in acetic acid to afford the carboxylic acid. mdpi.com This acid can be converted to the highly reactive 4-[(4-bromophenyl)sulfonyl]benzoyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂). mdpi.com This acyl chloride is a versatile precursor for creating amide derivatives, which can be further modified. mdpi.com
Another example involves the synthesis of precursors for masupirdine, a 1-[(2-bromophenyl)sulfonyl]-1H-indole derivative. mdpi.com The development of this compound highlights the importance of being able to synthesize variously substituted bromophenylsulfonyl chlorides to optimize biological activity. nih.gov
The synthesis of diverse heterocyclic precursors that incorporate a 4-bromophenyl group is also relevant. For instance, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can be synthesized from 4-bromoaniline (B143363) through a multi-step sequence. mdpi.com This triazole can then be S-alkylated, for example with 2-bromo-1-phenylethanone, to create more complex intermediates that can be incorporated into final analog structures. mdpi.com
The following table details the reaction steps and yields for the synthesis of key precursors related to 4-[(4-bromophenyl)sulfonyl]benzoic acid derivatives. mdpi.com
| Precursor | Reactant(s) | Key Reagents | Product | Yield (%) |
|---|---|---|---|---|
| L-valine | 4-[(4-Bromophenyl)sulfonyl]benzoyl chloride | - | 2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | 94% |
| 2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | - | Ethyl chloroformate, 4-methylmorpholine | 2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one | 90% |
Reactivity and Chemical Transformations of 1 4 Bromophenyl Sulfonyl 1h Indole
Nucleophilic Substitution Reactions on the Indole (B1671886) Nucleus
The N-sulfonyl group significantly alters the electronic properties of the indole ring, making it susceptible to nucleophilic attack through various mechanisms that are not typically observed in N-unsubstituted indoles.
A notable reaction pathway for N-sulfonylindoles is cine substitution. chemrxiv.org In this type of nucleophilic substitution, the incoming nucleophile attacks a position adjacent to the atom bearing the leaving group. arkat-usa.org For N-sulfonylindoles, the sulfonyl group on the nitrogen atom acts as the leaving group (in the form of sulfinate), while the nucleophile adds to the C2 position of the indole ring. chemrxiv.org This contrasts with conventional nucleophilic aromatic substitution where the leaving group is located directly at the site of attack. chemrxiv.org
Research has shown that N-sulfonylindoles can undergo cine substitution with primary alkoxide nucleophiles to generate 2-alkoxy-3-substituted indoles. chemrxiv.org This transformation provides a valuable method for synthesizing constitutional isomers that may be difficult to access through other synthetic routes. nih.gov The reaction is predicated on the use of the sulfinate as an effective leaving group, which facilitates the preparation of the necessary reactants for the cine substitution. chemrxiv.org
Table 1: Overview of Cine Substitution in N-Sulfonylindoles
| Reactant Type | Nucleophile | Product Type | Key Feature |
|---|
The sulfur atom of the sulfonyl group is highly electrophilic and represents another site for nucleophilic attack. This can lead to the cleavage of the nitrogen-sulfur (N-S) bond, effectively deprotecting the indole nitrogen. The feasibility of this reaction depends on the nucleophile's strength and the reaction conditions. scispace.com The sulfonyl group is generally less reactive as a leaving group compared to halides, but its reactivity can be modulated. researchgate.net
Kinetic studies on nucleophilic substitution at the sulfonyl sulfur in arenesulfonyl chlorides suggest that these reactions can proceed through a concerted SN2-type mechanism. nih.gov The formation of complex sulfonamides is traditionally achieved through the reaction of a sulfonyl chloride with an amine, highlighting the electrophilic nature of the sulfonyl group. nih.gov In the context of 1-[(4-bromophenyl)sulfonyl]-1H-indole, strong nucleophiles can displace the indole moiety by attacking the sulfur atom, regenerating a 1H-indole derivative and a derivative of 4-bromobenzenesulfonic acid.
Derivatization Strategies of the Indole Core
The this compound scaffold is a versatile platform for synthesizing more complex molecules. The sulfonyl group can direct functionalization to specific positions or can be removed after serving its synthetic purpose.
One common strategy involves reactions that functionalize the C2 and C3 positions of the indole nucleus. For instance, 1-(phenylsulfonyl)indoles are used in the synthesis of biologically active alkaloids and their analogues, including carbazoles, furoindoles, and pyrroloindoles. nih.gov A key starting material, 4-[(4-bromophenyl)sulfonyl]benzoic acid, can be prepared via Friedel-Crafts sulfonylation of bromobenzene (B47551) followed by oxidation. mdpi.com This acid can then be converted to its corresponding acyl chloride, which serves as a building block for creating amide derivatives, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives. mdpi.com
Table 2: Example of a Derivatization Strategy
| Starting Material | Reagent | Intermediate | Subsequent Reaction | Final Product Type |
|---|
Another approach involves multi-step sequences starting from simpler precursors. For example, 4-halo-1H-indoles can be synthesized from 2,3-dihalophenols through key steps like the Smiles rearrangement and a one-pot Sonogashira coupling/NaOH-mediated cyclization. researchgate.net These 4-haloindoles can then be N-sulfonylated and further functionalized.
Oxidative Transformations of Sulfonyl Indoles
The sulfonyl group itself is generally stable to oxidation due to the sulfur atom being in its highest oxidation state (+6). However, other parts of the this compound molecule can undergo oxidative transformations. The indole ring, while aromatic, can be susceptible to oxidation under certain conditions, although the electron-withdrawing sulfonyl group provides some measure of stabilization.
A relevant example of an oxidative transformation in the synthesis of related compounds is the oxidation of a methyl group on the aromatic ring of the sulfonyl moiety. In the synthesis of 4-[(4-bromophenyl)sulfonyl]benzoic acid, the precursor 1-bromo-4-tosylbenzene (which contains a methyl group attached to the benzene ring of the sulfonyl group) is oxidized using chromium trioxide in acetic acid. mdpi.com This reaction converts the methyl group into a carboxylic acid, a crucial functional group for further derivatization. mdpi.com Additionally, methods for producing γ-amino sulfones through visible light-induced oxidative decarboxylation have been described, showcasing the utility of oxidative processes in modifying sulfonyl-containing compounds. researchgate.net
C-H Functionalization of Indole Derivatives
Direct C-H functionalization has emerged as a powerful and efficient strategy for modifying complex organic molecules, avoiding the need for pre-functionalized starting materials. nih.gov The indole nucleus possesses multiple C-H bonds, making site selectivity a significant challenge. nih.gov
For N-sulfonyl indoles, the innate electronic properties of the ring favor functionalization at the C3 position. nih.gov However, by employing specific directing groups and transition-metal catalysts, functionalization can be selectively guided to other positions.
C4-C7 Functionalization : Accessing the benzene core of the indole (positions C4 to C7) is particularly challenging. nih.gov Research has demonstrated that installing specific directing groups on the indole nitrogen can enable site-selective C-H functionalization. For example, palladium and copper catalysts have been used to achieve C7 and C6 arylation, respectively. nih.gov
Ruthenium-Catalyzed Functionalization : Ruthenium-based catalysts have proven effective for the direct arylation of N-heteroarenes. mdpi.com For instance, indole derivatives containing a pyrimidyl directing group can undergo arylation with aryl bromides in the presence of a [RuCl₂(p-cymene)]₂ catalyst. mdpi.com This method allows for the formation of new carbon-carbon bonds directly on the indole core.
Table 3: Selected C-H Functionalization Strategies for Indole Derivatives
| Position | Strategy | Catalyst/Directing Group | Type of Functionalization |
|---|---|---|---|
| C3 | Innate Reactivity | Not required | Various (e.g., coupling with enolates) nih.gov |
| C6 | Directed C-H Functionalization | N-P(O)tBu₂ group, Copper catalyst | Arylation nih.gov |
| C7 | Directed C-H Functionalization | N-P(O)tBu₂ group, Palladium catalyst | Arylation nih.gov |
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
A typical DFT analysis would involve the calculation of various molecular orbitals and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy gap between them provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Furthermore, a Molecular Electrostatic Potential (MEP) map would reveal the charge distribution and identify the electrophilic and nucleophilic sites within the molecule. For 1-[(4-bromophenyl)sulfonyl]-1H-indole, the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the indole (B1671886) ring would be expected to be regions of negative electrostatic potential, indicating their susceptibility to electrophilic attack.
In Silico Predictions for Biological Activity
In silico methods are instrumental in the early stages of drug discovery for predicting the biological activity and pharmacokinetic properties of a compound. These predictions are based on the molecule's structural features and comparison with databases of known bioactive molecules. For this compound, in silico tools can be used to predict its potential biological targets and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.
While specific, comprehensive in silico biological activity predictions for this compound have not been published, related structures have shown promise. For instance, a positional isomer, 1-[(2-bromophenyl)sulfonyl]-1H-indole, is a core component of masupirdine (SUVN-502), a selective 5-HT6 receptor antagonist developed for Alzheimer's disease. This suggests that this compound could also have activity at aminergic G-protein coupled receptors.
ADMET prediction tools can estimate properties such as aqueous solubility, blood-brain barrier permeability, and potential for cytochrome P450 inhibition. These parameters are crucial for assessing the drug-likeness of a compound.
Table 2: Calculable Physicochemical Properties for ADMET Prediction of this compound
| Property | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Weight | 350.22 g/mol | Influences absorption and distribution. |
| XLogP3 | 4.1 | Predicts lipophilicity and membrane permeability. |
| Hydrogen Bond Donors | 0 | Affects solubility and receptor binding. |
| Hydrogen Bond Acceptors | 2 | Affects solubility and receptor binding. |
Note: The values in Table 2 are calculated based on the chemical structure and serve as examples of the types of data generated in ADMET predictions.
Ligand-Protein Docking and Molecular Dynamics Simulations
To further investigate the potential biological activity of this compound, ligand-protein docking and molecular dynamics (MD) simulations can be employed. These computational techniques simulate the interaction of a small molecule (ligand) with a biological target (protein) at an atomic level.
Molecular docking would predict the preferred binding orientation of this compound within the active site of a target protein. The docking score provides an estimate of the binding affinity. Based on the activity of its positional isomer, potential docking targets could include the 5-HT6 receptor or other related serotonin (B10506) receptors. The interactions observed in the docked pose, such as hydrogen bonds and hydrophobic interactions, can guide the design of more potent analogs.
Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time. An MD simulation would provide insights into the conformational changes that occur upon ligand binding and can help to refine the understanding of the binding mode. To date, no specific molecular docking or dynamics studies featuring this compound have been reported in the scientific literature.
Structure Activity Relationship Sar Studies of 1 4 Bromophenyl Sulfonyl 1h Indole Derivatives
Impact of Substitution on the Indole (B1671886) Nucleus
The indole nucleus is a common scaffold in many biologically active compounds and offers multiple positions for substitution, which can significantly alter the pharmacological profile of the parent molecule. nih.gov In the context of 1-(phenylsulfonyl)-1H-indole derivatives, substitutions on the indole ring have been shown to be crucial for modulating activity.
Research on various indole derivatives has demonstrated that the nature, size, and position of substituents on the indole ring can influence properties such as binding affinity, selectivity, and metabolic stability. For instance, in a series of 2,3-diarylindoles designed as tubulin polymerization inhibitors, the substitution pattern on the indole was key to their activity. nih.gov Similarly, for indole-sulfonamide derivatives, substitutions at the 5-position of the indole ring, such as with a methoxy (B1213986) group (OCH₃), have been explored to enhance biological effects. acs.org
The positions most commonly explored for substitution are C2, C3, and C5.
C2-Substitution: The C2 position is often a site for introducing groups that can interact with specific pockets in a target protein. Formylation at the C2 position of 1-(phenylsulfonyl)-1H-indole creates a key synthetic intermediate for further elaboration. nih.gov
C3-Substitution: The C3 position is highly reactive and a frequent point of modification. nih.gov Attaching various side chains at this position can lead to significant changes in activity. For example, in a series of anti-inflammatory 3-substituted indoles, the nature of the group at C3 was a primary determinant of potency. researchgate.net
C5-Substitution: The C5 position is often modified to enhance lipophilicity or introduce hydrogen bonding capabilities. In the development of serotonin (B10506) 5-HT6 receptor antagonists, a methoxy group at the C5 position of a 1-[(2-bromophenyl)sulfonyl]-1H-indole derivative was found to be favorable for high affinity. Further fluorination at the C6 position of some indole series has been shown to improve metabolic stability. nih.gov
| Substitution Position on Indole Nucleus | Type of Substituent | Observed Impact on Activity (General Indole Derivatives) | Potential Rationale |
|---|---|---|---|
| C2 | Alkyl, Aryl | Modulates steric interactions and can orient other parts of the molecule. nih.gov | Fills hydrophobic pockets in the target's active site. |
| C3 | Alkyl, Carbonyl, Heterocyclic rings | Often critical for potency; can introduce key binding interactions. researchgate.net | Can act as a hydrogen bond donor/acceptor or engage in van der Waals interactions. |
| C5 | Methoxy (OCH₃), Halogens (e.g., F, Cl) | Can enhance binding affinity and improve pharmacokinetic properties. nih.gov | Increases lipophilicity, forms hydrogen bonds, or blocks metabolic pathways. |
| C6 | Halogens (e.g., F) | May increase metabolic stability. nih.gov | Blocks sites of oxidative metabolism. |
Influence of the Bromophenyl Moiety on Biological Activity
The substitution of halogen atoms is a common strategy in drug design to enhance properties like membrane permeability and metabolic stability. researchgate.net The bromine atom, in particular, can influence activity through several effects:
Halogen Bonding: Bromine can act as a halogen bond donor, forming a specific, non-covalent interaction with a Lewis basic site (like a backbone carbonyl oxygen) on a target protein. acs.orgacs.org This is a directional interaction that can significantly enhance binding affinity. The strength of this bond is generally greater for bromine compared to chlorine, and much greater than for fluorine. acs.org
Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral absorption. researchgate.net This increased lipophilicity can also lead to stronger binding in hydrophobic pockets of a target protein.
Steric and Electronic Effects: The size of the bromine atom (van der Waals radius ~1.85 Å) can create favorable steric interactions within a binding site. Electronically, as a halogen, it is electron-withdrawing, which alters the electron distribution of the phenyl ring.
The para position of the bromine atom is also significant. Studies on other scaffolds have shown that the position of a halogen substituent on an aromatic ring can dramatically alter biological activity. researchgate.net For example, moving a bromine atom on a phenyl ring can lead to substantial increases or decreases in potency, highlighting the importance of precise positioning for optimal interaction with the target. researchgate.net Bioisosteric replacement of the bromine atom with other groups like chlorine, a trifluoromethyl group, or an isopropyl group could lead to different biological profiles. cambridgemedchemconsulting.com
| Halogen Substituent (at para-position) | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Potential Impact on Biological Activity |
|---|---|---|---|
| -F | 1.47 | 3.98 | Can act as a hydrogen bond acceptor; minimal steric bulk. nih.gov |
| -Cl | 1.75 | 3.16 | Moderate lipophilicity increase; capable of forming halogen bonds. researchgate.net |
| -Br | 1.85 | 2.96 | Significant lipophilicity increase; effective halogen bond donor. researchgate.net |
| -I | 1.98 | 2.66 | Largest increase in lipophilicity and size; strongest halogen bond donor. researchgate.net |
Role of the Sulfonyl Group in Ligand-Target Interactions
The sulfonyl (SO₂) group serves as a crucial linker between the indole nucleus and the bromophenyl moiety. It is not merely a spacer but plays an active role in determining the molecule's conformation and its interactions with biological targets.
Structural Role: The sulfonyl group enforces a specific three-dimensional geometry. X-ray crystallography studies of 1-(phenylsulfonyl)-1H-indole derivatives consistently show that the phenyl ring and the indole ring system are nearly orthogonal to each other. nih.govnih.gov This rigid, non-planar conformation is critical as it presents the two aromatic systems in a defined spatial arrangement, which can be essential for fitting into a specific protein binding site.
Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. They can form crucial hydrogen bonds with hydrogen bond donor residues (e.g., arginine, lysine, or backbone N-H groups) in a target's active site, thereby anchoring the ligand and contributing significantly to binding affinity. Docking studies on indole sulfonamide derivatives have highlighted the importance of the sulfonamide linker in facilitating hydrogen bonding. mdpi.com
Electronic Properties: The sulfonyl group is strongly electron-withdrawing, which influences the electronic properties of both the indole nitrogen and the phenyl ring. This can affect the molecule's reactivity and its ability to participate in other non-covalent interactions like π-stacking.
In various classes of biologically active molecules, the sulfonamide or sulfonyl linker is a well-established pharmacophore. mdpi.com For example, in a series of indole sulfonamides designed as aromatase inhibitors, the sulfonamide linker was found to be fundamental for interacting with key residues in the enzyme's active site. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Group-Based QSAR (G-QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. jocpr.com These models are invaluable for predicting the activity of unsynthesized compounds and for providing insights into the molecular properties that govern activity, thus guiding the design of more potent analogs. nih.gov
For a series of 1-[(4-bromophenyl)sulfonyl]-1H-indole derivatives, a QSAR model would be developed by calculating a range of molecular descriptors for each analog and then using statistical methods, like multiple linear regression (MLR), to find the best correlation with their measured biological activity (e.g., IC₅₀ values).
Common molecular descriptors used in QSAR studies of indole and sulfonamide derivatives include: tandfonline.comnih.gov
Electronic Descriptors: These describe the electron distribution in the molecule (e.g., atomic charges, dipole moment, HOMO/LUMO energies). They are important for electrostatic and charge-transfer interactions.
Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular weight, van der Waals volume, molecular refractivity). They are crucial for understanding how a ligand fits into a binding pocket. nih.gov
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., LogP). Hydrophobicity is critical for membrane transport and hydrophobic interactions with the target.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching and connectivity.
A hypothetical QSAR equation might look like: log(1/IC₅₀) = c₁(LogP) - c₂(Molecular Volume) + c₃*(Dipole Moment) + constant
Group-Based QSAR (G-QSAR) is an extension of this approach where the focus is on the contribution of specific substituent groups (R-groups) at different positions on the molecular scaffold. This method is particularly useful for understanding the SAR of a library of compounds with a common core. For the this compound scaffold, G-QSAR could be used to model the effect of different substituents on the indole nucleus (at positions C2, C3, C5, etc.) and on the phenyl ring (e.g., replacing bromine with other groups).
QSAR models for indole-sulfonamide derivatives have revealed that properties like mass, charge, polarizability, and electronegativity are often key determinants of biological activity. acs.orgnih.gov Such validated models can then be used to virtually screen new designs and prioritize the synthesis of the most promising candidates. acs.org
| Descriptor Class | Example Descriptor | Physicochemical Property Represented | Relevance in Ligand-Target Interaction |
|---|---|---|---|
| Hydrophobic | LogP | Lipophilicity / Water-octanol partition | Membrane permeability, hydrophobic interactions. |
| Electronic | MATS6e | Molecular electronegativity | Electrostatic interactions, hydrogen bonding potential. nih.gov |
| Steric | Molecular Refractivity (MR) | Molar volume and polarizability | Steric fit within the binding site. nih.gov |
| Topological | Wiener Index | Molecular branching and compactness | Overall shape and size. |
| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability | Charge-transfer interactions, reaction propensity. |
Medicinal Chemistry and Drug Discovery Applications
1-[(4-Bromophenyl)sulfonyl]-1H-indole as a Lead Compound for Therapeutic Development
A lead compound is a chemical starting point for the development of a new drug. This compound and its close analogs have emerged as valuable lead structures in the pursuit of novel therapeutics. The indole (B1671886) core itself is a privileged scaffold in drug discovery, known for its presence in a variety of biologically active molecules. nih.gov The addition of the N-phenylsulfonyl group can serve as either a protective or an activating group, influencing the compound's electronic properties and spatial arrangement. nih.gov
While this compound itself may not be the final drug, it provides a fundamental framework that can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties. A notable example of a drug candidate derived from a related structure is masupirdine (SUVN-502), a 1-[(2-bromophenyl)sulfonyl]-1H-indole derivative. mdpi.comnih.govresearchgate.net Masupirdine was developed as a selective 5-HT6 receptor antagonist for the potential symptomatic treatment of Alzheimer's disease. mdpi.comnih.govresearchgate.net This highlights the therapeutic potential embedded in the N-arylsulfonylindole scaffold.
The process of discovering a lead compound often involves screening libraries of compounds for biological activity. Once a "hit" like the 1-(phenylsulfonyl)-1H-indole core is identified, medicinal chemists begin the process of lead optimization to improve its drug-like properties.
Design and Optimization of Novel Indole-Sulfonamide Derivatives
The design and optimization of novel indole-sulfonamide derivatives from a lead compound like this compound is a systematic process involving the synthesis and biological evaluation of a series of related analogs. The goal is to establish a structure-activity relationship (SAR), which correlates changes in the chemical structure with changes in biological activity. nih.gov
Key strategies for the optimization of this lead structure include:
Modification of the Phenylsulfonyl Moiety: The position and nature of substituents on the phenylsulfonyl ring can significantly impact activity. For instance, the bromo-substituent in the lead compound can be moved to different positions (ortho, meta, para) or replaced with other functional groups to explore electronic and steric effects. nih.gov
Substitution on the Indole Ring: The indole nucleus offers several positions for substitution (e.g., positions 2, 3, 5, and 6). Introducing various substituents can modulate the compound's interaction with its biological target. For example, the addition of a piperazinylmethyl group at the 3-position of the indole ring was a key modification in the development of the 5-HT6 receptor antagonist SUVN-502. nih.govresearchgate.net
Introduction of Diverse Functional Groups: Incorporating different functional groups can improve pharmacological properties. For example, the synthesis of indole-1,2,4-triazole hybrids has been explored to develop tubulin polymerization inhibitors for cancer therapy. mdpi.com
The following table summarizes selected examples of indole-sulfonamide derivatives and their therapeutic targets, illustrating the diversity of compounds that can be generated from this scaffold.
| Compound Class | Therapeutic Target | Reference |
| 3-(Piperazinylmethyl) indole derivatives | 5-HT6 Receptor | nih.govresearchgate.net |
| L-valine-derived analogs with a 4-[(4-bromophenyl)sulfonyl]phenyl fragment | Antimicrobial agents | mdpi.com |
| Indole-imidazole derivatives | Aromatase inhibitors | researchgate.net |
| Indole-1,2,4-triazole hybrids | Tubulin polymerization inhibitors | mdpi.com |
Rational Drug Design Approaches
Rational drug design involves the development of medications based on the study of the structures and functions of target molecules. slideshare.net This approach aims to create drugs that are highly specific for their intended target, thereby maximizing efficacy and minimizing side effects. For indole-sulfonamide derivatives, several rational drug design methodologies are employed:
Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the drug candidate) when bound to a receptor (the biological target). openmedicinalchemistryjournal.com By understanding these binding interactions, researchers can design modifications to the lead compound that enhance its affinity and selectivity for the target. openmedicinalchemistryjournal.com For example, docking studies have been used to understand the binding of indole-based inhibitors to the EphA2 receptor, a target in glioblastoma. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. umk.pl These models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing which derivatives to synthesize and test. umk.pl
Virtual Screening: This computational method involves screening large libraries of chemical compounds against a target receptor to identify potential "hits" for further investigation. openmedicinalchemistryjournal.com This can be a more efficient way to identify novel lead compounds compared to traditional high-throughput screening. slideshare.net
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to bind to a specific receptor. umk.pl This information can then be used to design new molecules that fit the pharmacophore and are likely to be active.
These computational tools, in conjunction with traditional medicinal chemistry approaches, accelerate the drug discovery process and increase the likelihood of developing successful therapeutic agents. openmedicinalchemistryjournal.com
Applications in Developing Specific Pharmacological Probes
A pharmacological probe is a molecule with high potency and selectivity for a specific biological target. These probes are invaluable tools for studying the function of that target in biological systems. While this compound itself is a lead compound, its optimized derivatives have the potential to be developed into highly specific pharmacological probes.
For instance, the high affinity and selectivity of SUVN-502 for the 5-HT6 receptor make it a potential pharmacological probe for studying the role of this receptor in various physiological and pathological processes, beyond its potential therapeutic use in Alzheimer's disease. nih.govresearchgate.net A highly selective antagonist like SUVN-502 can be used in preclinical studies to investigate the downstream signaling pathways of the 5-HT6 receptor and to validate it as a drug target for other central nervous system disorders.
The development of such probes requires a deep understanding of the structure-activity relationship to maximize selectivity against other related targets. For example, a key feature of SUVN-502 is its high selectivity over the 5-HT2A receptor, which is important for avoiding certain side effects. nih.govresearchgate.net This level of selectivity is a critical characteristic of a good pharmacological probe.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways
While established methods for the N-sulfonylation of indoles exist, future research will likely pursue more efficient, sustainable, and versatile synthetic routes.
C-H Activation Strategies: Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach by avoiding pre-functionalized starting materials. tandfonline.com Future work could focus on developing transition-metal-catalyzed methods for the direct C-H sulfonylation of the indole (B1671886) ring, potentially offering alternative regioselectivity and improved efficiency. nih.gov Research into directing groups that can be easily attached and removed could provide precise control over the site of sulfonylation on the indole core. tandfonline.com
Photocatalysis: Visible-light photocatalysis presents a green and mild alternative to traditional synthetic methods. uc.pt This approach can facilitate the generation of sulfonyl radicals from various precursors under ambient conditions, which could then be used for the N-sulfonylation of indole. The use of photocatalysis could lead to novel reaction pathways, reduce the need for harsh reagents, and potentially enable syntheses that are not feasible with conventional thermal methods. nih.govmerckmillipore.com
Green Chemistry Approaches: The development of environmentally benign synthetic protocols is a paramount goal in modern chemistry. Future research could explore the use of recyclable catalysts, solvent-free reaction conditions, or aqueous media for the synthesis of 1-[(4-bromophenyl)sulfonyl]-1H-indole. tandfonline.comrsc.orggoogle.com For instance, the use of solid acid catalysts or magnetically separable nanocatalysts could simplify product purification and catalyst recovery, aligning with the principles of green chemistry. tandfonline.com
| Synthetic Approach | Potential Advantages | Key Research Focus |
| C-H Activation | Atom economy, novel regioselectivity, reduced waste. | Development of efficient catalysts and removable directing groups. tandfonline.comnih.gov |
| Photocatalysis | Mild reaction conditions, use of visible light, green chemistry. uc.pt | Exploration of new photocatalysts and sulfonyl radical precursors. nih.govmerckmillipore.com |
| Green Synthesis | Reduced environmental impact, catalyst recyclability, use of benign solvents. tandfonline.com | Application of solid acids, nanocatalysts, and solvent-free conditions. rsc.orggoogle.com |
Investigation of Unconventional Biological Targets
The versatility of the indole scaffold suggests that this compound and its derivatives may interact with a broader range of biological targets than currently known. Moving beyond traditional enzyme inhibition or receptor agonism/antagonism could reveal novel therapeutic applications.
Protein-Protein Interactions (PPIs): PPIs are crucial in many disease pathways, but they have been historically challenging to target with small molecules due to their large and often flat binding interfaces. google.comdicp.ac.cn The rigid, three-dimensional structure of N-arylsulfonylindoles could serve as a scaffold for designing molecules that can modulate these interactions. Future research could involve screening this compound libraries against key PPIs implicated in diseases like cancer or neurodegenerative disorders to identify novel inhibitors or stabilizers. dicp.ac.cn
Allosteric Modulation: Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) site, offering a more subtle and potentially more selective way to control biological activity. rsc.orggoogle.com This approach can fine-tune the response of a target to its natural ligand. ewha.ac.kr Derivatives of this compound could be designed and screened for their ability to act as positive or negative allosteric modulators (PAMs or NAMs) of G-protein coupled receptors (GPCRs), ion channels, or other important target classes, potentially leading to drugs with improved safety profiles. ewha.ac.krnih.gov
Targeting Epigenetic Factors: Epigenetic modifications play a critical role in gene expression and are increasingly recognized as important drug targets. Enzymes involved in these processes, such as histone deacetylases (HDACs) and methyltransferases, could be novel targets for indole-based compounds. Future studies could explore the potential of the this compound scaffold to inhibit these epigenetic modulators, opening up new avenues for cancer and inflammatory disease therapies.
| Unconventional Target | Therapeutic Rationale | Future Research Direction |
| Protein-Protein Interactions (PPIs) | Modulating disease pathways controlled by protein complexes. google.comdicp.ac.cn | Screening against specific PPIs; structure-based design of inhibitors. |
| Allosteric Modulation | Fine-tuning receptor/enzyme activity for improved selectivity and safety. rsc.orggoogle.com | High-throughput screening for allosteric activity; design of PAMs and NAMs. ewha.ac.krnih.gov |
| Epigenetic Factors | Reversing aberrant gene expression in diseases like cancer. | Investigating inhibitory activity against enzymes like HDACs and methyltransferases. |
Advanced Computational Modeling and Design
In silico methods are indispensable in modern drug discovery for accelerating the design and optimization of lead compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies will continue to be crucial for understanding the relationship between the chemical structure of this compound analogs and their biological activity. researchgate.net Future work could involve developing more sophisticated 3D-QSAR models to provide detailed insights into the steric and electronic requirements for optimal activity, thereby guiding the design of more potent and selective compounds. tandfonline.com
Pharmacophore Modeling and Virtual Screening: Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for biological activity. rsc.orgdicp.ac.cn This information can be used to create queries for virtual screening of large compound libraries to identify novel hits with diverse chemical scaffolds but similar activity profiles. Combining pharmacophore modeling with molecular docking can enhance the accuracy of virtual screening campaigns. tandfonline.com
Molecular Dynamics (MD) Simulations: While molecular docking provides a static picture of ligand-receptor binding, MD simulations can offer a dynamic view, revealing how the complex behaves over time. Future research could employ MD simulations to study the stability of the binding pose of this compound derivatives in their target's active site, predict binding free energies, and understand the role of solvent molecules in the binding process.
| Computational Method | Application in Drug Design | Future Focus |
| QSAR | Predicts biological activity based on chemical structure. researchgate.net | Development of predictive 3D-QSAR models for lead optimization. tandfonline.com |
| Pharmacophore Modeling | Identifies key chemical features for activity and enables virtual screening. rsc.orgdicp.ac.cn | Integration with molecular docking for more efficient hit identification. tandfonline.com |
| Molecular Dynamics | Simulates the dynamic behavior of ligand-receptor complexes. | Elucidating binding stability and calculating binding free energies. |
Integration with Emerging Technologies (e.g., Flow Chemistry)
The adoption of emerging technologies can significantly enhance the synthesis, optimization, and production of this compound and its derivatives.
Flow Chemistry and Microreactors: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and enhanced reproducibility. nih.govnih.gov Sulfonation reactions, which are often highly exothermic, are particularly well-suited for microreactor technology, as it allows for precise temperature control and minimizes the risk of runaway reactions. google.comdicp.ac.cn Future research could focus on developing a continuous flow process for the synthesis of this compound, which would be highly beneficial for large-scale production and library synthesis. researchgate.net
Automated Synthesis and High-Throughput Experimentation (HTE): The combination of automated synthesis platforms with HTE can dramatically accelerate the drug discovery process. merckmillipore.comdrugtargetreview.com An automated system could be developed to rapidly synthesize a library of this compound analogs by varying the substituents on both the indole and the phenylsulfonyl moieties. labmanager.com This would allow for the rapid exploration of the chemical space and the generation of extensive structure-activity relationship (SAR) data in a fraction of the time required by manual methods.
Machine Learning-Guided Optimization: The large datasets generated from HTE can be used to train machine learning algorithms. These models can then predict the outcomes of new reactions and suggest optimal reaction conditions or novel molecular structures with desired properties. Integrating machine learning with automated flow chemistry platforms could create a closed-loop system for the discovery and optimization of new drug candidates based on the this compound scaffold. nih.gov
| Emerging Technology | Impact on Research and Development | Future Application |
| Flow Chemistry | Enhanced safety, scalability, and control over reaction conditions. nih.govnih.gov | Development of continuous manufacturing processes for APIs. researchgate.net |
| Automated Synthesis | Rapid generation of compound libraries for SAR studies. merckmillipore.comdrugtargetreview.com | High-throughput synthesis of diverse analogs. labmanager.com |
| Machine Learning | Prediction of reaction outcomes and compound properties. nih.gov | Guiding automated synthesis platforms for efficient discovery cycles. |
Q & A
Basic: What are the standard synthetic routes for preparing 1-[(4-bromophenyl)sulfonyl]-1H-indole, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves sulfonylation of 1H-indole using 4-bromobenzenesulfonyl chloride. Key steps include:
- Deprotonation: Use sodium hydride (NaH) in anhydrous THF to deprotonate the indole nitrogen, enabling nucleophilic attack on the sulfonyl chloride .
- Reaction Conditions: Maintain temperatures between 0–25°C to minimize side reactions.
- Purification: Flash column chromatography (FCC) with neutral alumina and gradients of hexane/ethyl acetate (e.g., 199:1) effectively isolates the product .
- Purity Validation: Confirm via HPLC (≥97% purity) and characterize using H/C NMR to detect residual solvents or unreacted starting materials.
Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of sulfonylated indoles?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) provides critical insights:
- Dihedral Angles: For example, in the related compound 1-(4-bromophenyl)-2-methyl-1H-indole-3-carbonitrile, the dihedral angle between the indole and phenyl ring was 58.85°, indicating steric or electronic influences on planarity .
- Data Quality: Assess using R factors (e.g., ) and data-to-parameter ratios (>15:1) to ensure reliability .
- Hydrogen Bonding: Analyze non-classical interactions (e.g., N–H···π in 2-(4-fluorophenyl)-3-methyl-1H-indole) to explain packing patterns .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- H/C NMR: Identify sulfonyl group integration (e.g., SO deshields adjacent protons) and aromatic splitting patterns. For example, the 4-bromophenyl group shows a singlet for para-substituted protons .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H] for CHBrNOS) with <3 ppm error .
- IR Spectroscopy: Detect sulfonyl S=O stretches near 1350–1150 cm .
Advanced: How can low yields in sulfonylation reactions be addressed during scale-up?
Methodological Answer:
- Reagent Stoichiometry: Optimize sulfonyl chloride:indole ratios (1.2:1) to account for moisture sensitivity .
- Solvent Selection: Use DMF as a polar aprotic solvent to enhance reactivity, but ensure thorough post-reaction washing to remove traces.
- Byproduct Mitigation: Introduce scavengers (e.g., polymer-bound dimethylamine) to trap excess sulfonyl chloride .
- Kinetic Monitoring: Employ in-situ FTIR or LC-MS to track reaction progress and halt at maximal conversion .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Sulfonyl Modifications: Replace 4-bromophenyl with electron-withdrawing groups (e.g., nitro) to assess effects on target binding (e.g., kinase inhibition) .
- Indole Substitutions: Introduce methyl or methoxy groups at the 3-position to probe steric tolerance, as seen in analogs like 5-chloro-1-(4-methylphenylsulfonyl)-1H-indole .
- Crystallographic SAR: Correlate dihedral angles (e.g., from SCXRD) with activity to prioritize planar or twisted conformers .
Advanced: How should researchers address contradictions between spectroscopic and computational data?
Methodological Answer:
- Validation Protocols:
- NMR vs. DFT: Compare experimental H chemical shifts with density functional theory (DFT)-calculated values (e.g., using B3LYP/6-31G**) to identify discrepancies in tautomerism or solvation effects .
- Crystallographic Refinement: Re-examine SCXRD data (e.g., thermal displacement parameters) to rule out disorder mimicking incorrect structures .
- Independent Synthesis: Reproduce the compound via alternate routes (e.g., Suzuki coupling for aryl modifications) to confirm structural assignments .
Basic: What safety protocols are critical when handling sulfonylated indoles?
Methodological Answer:
- Toxicity Screening: Review SDS for sulfonyl chlorides (e.g., skin/eye irritants) and use PPE (gloves, goggles) .
- Waste Management: Quench excess sulfonyl chlorides with ice-cold sodium bicarbonate before disposal .
- Stability: Store products in amber vials under inert gas (Ar/N) to prevent hydrolysis of the sulfonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
